molecular formula C7H5F2NO B6163937 4-amino-2,5-difluorobenzaldehyde CAS No. 2648956-90-3

4-amino-2,5-difluorobenzaldehyde

Cat. No.: B6163937
CAS No.: 2648956-90-3
M. Wt: 157.1
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Description

4-Amino-2,5-difluorobenzaldehyde (CAS: Not explicitly provided; molecular formula: C₇H₅F₂NO, calculated molecular weight: 157.12 g/mol) is a fluorinated aromatic aldehyde featuring an amino group at the 4-position and fluorine substituents at the 2- and 5-positions. The amino group enhances nucleophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), while fluorine atoms modulate electronic and steric properties, influencing reactivity and bioavailability .

Properties

CAS No.

2648956-90-3

Molecular Formula

C7H5F2NO

Molecular Weight

157.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,5-difluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.

    Amination Reaction: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves reacting 2,5-difluorobenzaldehyde with an appropriate amine source under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzaldehydes.

Scientific Research Applications

4-Amino-2,5-difluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds, further stabilizing its interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-2,5-difluorobenzaldehyde with key analogs based on molecular features and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₇H₅F₂NO 157.12 (calculated) Aldehyde, Amino, Fluorine Pharmaceutical intermediates, heterocycle synthesis
2-Bromo-4,5-difluorobenzaldehyde C₇H₃BrF₂O 221.00 Aldehyde, Bromine, Fluorine Heterocyclic compound synthesis (drug discovery)
4-Iso-Butoxy-3,5-difluorobenzaldehyde C₁₁H₁₂F₂O₂ 214.21 Aldehyde, Iso-Butoxy, Fluorine Specialty polymers, dyes
4-Bromo-3,5-difluorobenzaldehyde C₇H₃BrF₂O 221.00 Aldehyde, Bromine, Fluorine Material science (liquid crystals)
Methyl 4-amino-2,5-difluorobenzoate C₈H₇F₂NO₂ 187.14 Ester, Amino, Fluorine Prodrug synthesis, hydrolyzed to active acids

Physicochemical Properties

  • Solubility: The amino group in this compound likely improves aqueous solubility via hydrogen bonding, whereas brominated analogs (e.g., 4-bromo-3,5-difluorobenzaldehyde) exhibit lower polarity, favoring organic solvents .
  • Thermal Stability: Fluorine atoms increase thermal stability, but the amino group may introduce decomposition pathways under oxidative conditions, contrasting with the inertness of brominated derivatives .

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